Rivoglitazone metabolite M11, also known as O-demethyl-O-sulfate, is a significant metabolic product of rivoglitazone, a novel thiazolidinedione compound primarily used as a peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone has been investigated for its potential in treating conditions such as type 2 diabetes mellitus due to its role in enhancing insulin sensitivity. The identification and characterization of M11 are crucial for understanding the pharmacokinetics and metabolic pathways associated with rivoglitazone.
M11 is classified under the category of phase I metabolites resulting from the O-demethylation process of rivoglitazone. It has been identified as a major metabolite in both rat and monkey models, indicating its relevance in preclinical studies and potential implications for human metabolism . The compound is synthesized through various metabolic pathways involving cytochrome P450 enzymes and UDP-glucuronosyltransferases, which play a vital role in drug metabolism.
The synthesis of rivoglitazone metabolite M11 involves a multi-step process beginning with L-aspartic acid β-methyl ester hydrochloride. The synthesis can be summarized as follows:
The final product, M11, is obtained as a solid with a yield of approximately 19% .
The molecular structure of rivoglitazone metabolite M11 can be represented as follows:
The structure elucidation was confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the functional groups present and their connectivity .
Rivoglitazone metabolite M11 is primarily formed through the following chemical reactions:
These reactions highlight the metabolic pathways that rivoglitazone undergoes in biological systems, particularly in liver microsomes where multiple cytochrome P450 isoforms contribute to its metabolism .
The mechanism of action for rivoglitazone metabolite M11 involves its role as an intermediate in the metabolic pathway of rivoglitazone:
The understanding of these processes is crucial for predicting the pharmacokinetics of rivoglitazone and its metabolites in humans .
Rivoglitazone metabolite M11 exhibits several notable physical and chemical properties:
These properties are essential for determining the handling and storage conditions required for research applications involving M11 .
Rivoglitazone metabolite M11 has several scientific applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3